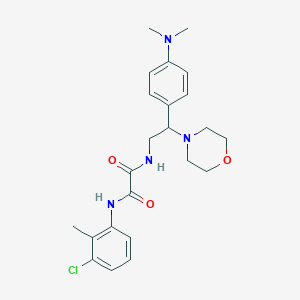![molecular formula C19H20F3N3O2 B2602467 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097934-36-4](/img/structure/B2602467.png)
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 2,6-dimethylpyrimidin-4-yl group and a 4-(trifluoromethyl)phenyl group.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a lead compound for developing new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer, bacterial infections, and inflammatory conditions . Researchers are exploring its efficacy and safety profiles through in vitro and in vivo studies.
Antimicrobial Agents
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. It has been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi . The compound’s ability to disrupt microbial cell walls and inhibit essential enzymes makes it a promising candidate for developing new antibiotics and antifungal agents.
Molecular Docking Studies
The compound is frequently used in molecular docking studies to predict its interaction with various biological targets. These studies help in understanding the binding affinity and specificity of the compound towards different proteins, which is crucial for drug design . Molecular docking has revealed its potential in inhibiting enzymes involved in critical biological pathways.
Catalysis
In the field of catalysis, this compound has been explored as a ligand in metal-organic frameworks (MOFs). Its ability to form stable complexes with metals like copper and palladium makes it useful in catalytic reactions, including hydrogenation, oxidation, and cross-coupling reactions . These applications are vital for industrial processes and the synthesis of fine chemicals.
Material Science
The compound’s unique chemical properties make it suitable for developing advanced materials. It has been used in the synthesis of polymers and nanomaterials with specific electronic, optical, and mechanical properties . These materials have applications in electronics, photonics, and as coatings for various surfaces.
Environmental Chemistry
Research has shown that this compound can be used in environmental chemistry for the detection and removal of pollutants. Its ability to form complexes with heavy metals and organic pollutants makes it useful in water purification and soil remediation . Studies are ongoing to optimize its efficiency and environmental impact.
Biochemical Assays
The compound is also utilized in biochemical assays to study enzyme kinetics and protein-ligand interactions. Its well-defined structure and reactivity make it an excellent probe for investigating the mechanisms of various biochemical processes . These assays are essential for understanding disease mechanisms and developing therapeutic interventions.
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are being explored as potential agrochemicals. They have shown promise as herbicides, insecticides, and fungicides due to their ability to interfere with the biological processes of pests and pathogens . This application is crucial for improving crop protection and yield.
Propriétés
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-12-9-17(24-13(2)23-12)27-16-7-8-25(11-16)18(26)10-14-3-5-15(6-4-14)19(20,21)22/h3-6,9,16H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKYRJSDWXMDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

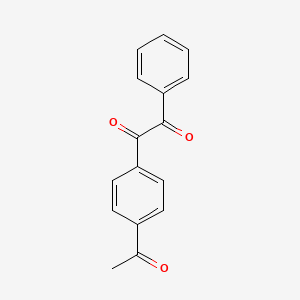
![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2602390.png)
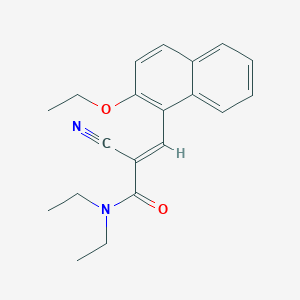
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2602395.png)
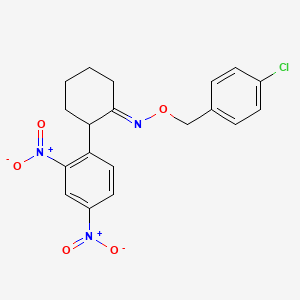
![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)
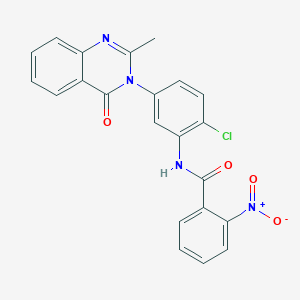

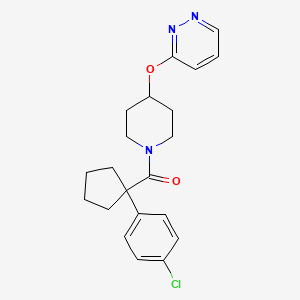
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)
